BenchChemオンラインストアへようこそ!

HMR 1556

IKs Potency Cardiac Electrophysiology

HMR 1556 is the definitive, next-generation chromanol IKs blocker that overcomes the selectivity limitations of chromanol 293B. With >170-fold greater potency and >3,200-fold selectivity over Ito, it enables clean, unambiguous isolation of IKs contributions to action potential duration. It is the gold standard for LQTS mechanism studies, pro-arrhythmic liability screening, and vascular Kv7.1 research. Choose HMR 1556 for data integrity—no off-target confounding, no baseline vascular tone artifacts.

Molecular Formula C17H24F3NO5S
Molecular Weight 411.4 g/mol
CAS No. 223749-46-0
Cat. No. B1673319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHMR 1556
CAS223749-46-0
Synonyms(3R,4S)-(+)-N-(3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chroman-4-yl)-N-methylmethanesulfonamide
chromanol HMR1556
HMR 1556
Molecular FormulaC17H24F3NO5S
Molecular Weight411.4 g/mol
Structural Identifiers
SMILESCC1(C(C(C2=C(O1)C=CC(=C2)OCCCC(F)(F)F)N(C)S(=O)(=O)C)O)C
InChIInChI=1S/C17H24F3NO5S/c1-16(2)15(22)14(21(3)27(4,23)24)12-10-11(6-7-13(12)26-16)25-9-5-8-17(18,19)20/h6-7,10,14-15,22H,5,8-9H2,1-4H3/t14-,15+/m0/s1
InChIKeySRZRLJWUQFIZRH-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





HMR 1556: A Chromanol-Derived IKs Blocker for Cardiac and Vascular Electrophysiology Research


HMR 1556 (CAS 223749-46-0) is a chromanol derivative that functions as a potent and selective inhibitor of the slowly activating delayed rectifier potassium current (IKs), which is mediated by KCNQ1 (Kv7.1) and KCNE1 (minK) channel subunits [1][2]. This compound exhibits nanomolar potency in native cardiac myocytes and demonstrates a high degree of selectivity over other major cardiac ion channels, including IKr (hERG), Ito, and L-type calcium channels . Its development as a next-generation chromanol addresses the selectivity limitations of the prototypical IKs blocker, chromanol 293B, establishing HMR 1556 as a critical pharmacological tool for dissecting IKs-mediated repolarization mechanisms and investigating antiarrhythmic strategies [3].

Why IKs Blockers Are Not Interchangeable: The Functional Superiority of HMR 1556 Over Chromanol 293B


Within the chromanol class of IKs blockers, simple substitution is scientifically untenable due to profound differences in potency and, critically, off-target selectivity. Chromanol 293B, the first-generation tool, exhibits significant inhibition of the transient outward potassium current (Ito) at concentrations required for robust IKs block, a confounding factor in cardiac repolarization studies [1]. HMR 1556 was explicitly designed to overcome this limitation, achieving a greater than 100-fold improvement in IKs inhibitory potency while maintaining a wide selectivity window against Ito and other major cardiac currents [2]. Furthermore, in complex physiological models of ischemia-reperfusion, HMR 1556 demonstrates a distinct and more pronounced functional effect on action potential prolongation compared to 293B, underscoring that these tools are not functionally equivalent and cannot be substituted without fundamentally altering the experimental outcome [3].

HMR 1556 Procurement Guide: Comparative Evidence of Potency, Selectivity, and Functional Impact


Superior Potency for IKs Blockade in Native Cardiac Myocytes vs. Chromanol 293B

HMR 1556 demonstrates a profound enhancement in IKs inhibitory potency compared to the first-generation chromanol 293B in native canine ventricular myocytes. The IC50 value for HMR 1556 is 10.5 nM, whereas chromanol 293B exhibits an IC50 of 1,800 nM (1.8 μM), representing an approximately 171-fold increase in potency for HMR 1556 [1]. This stark difference allows for the use of significantly lower compound concentrations to achieve effective IKs blockade, minimizing the risk of off-target effects and solvent-related artifacts in sensitive electrophysiological assays.

IKs Potency Cardiac Electrophysiology

Enhanced Selectivity Window: IKs Blockade vs. Inhibition of Transient Outward Current (Ito)

A key limitation of chromanol 293B is its significant inhibition of the transient outward potassium current (Ito) at concentrations required for IKs block (IC50 for Ito = 38 μM) [1]. While HMR 1556 also inhibits Ito, it does so with a similar absolute IC50 of 33.9 μM [1]. Critically, because HMR 1556's IKs-blocking potency is so much greater, the selectivity window—the ratio between the IC50 for Ito and the IC50 for IKs—is vastly improved. For HMR 1556, this ratio is approximately 3,228-fold (33,900 nM / 10.5 nM), compared to only ~21-fold for chromanol 293B (38,000 nM / 1,800 nM) [1][2]. This demonstrates that HMR 1556 can be used to selectively block IKs with negligible Ito interference, a claim that cannot be made for 293B.

Selectivity Ito Cardiac Repolarization

Superior Functional Effect on Action Potential Prolongation in Ischemia-Reperfusion Model

In a physiologically relevant ex vivo model of ischemia-reperfusion in guinea-pig ventricular myocardium, the functional consequences of IKs blockade by HMR 1556 and chromanol 293B were directly compared. At the tested concentrations (HMR 1556 at 1 μM; chromanol 293B at 10 μM), HMR 1556 produced a significantly greater prolongation of the action potential duration at 90% repolarization (APD90) during the reperfusion phase. In the normal zone, HMR 1556 prolonged APD90 by +25 ± 4% (P<0.01), whereas chromanol 293B induced a prolongation of only +11 ± 1% (P<0.01) [1]. This greater than two-fold difference in functional effect underscores the enhanced efficacy of HMR 1556 in a complex, multi-cellular tissue environment under pathophysiological stress.

Ischemia-Reperfusion Action Potential Arrhythmia

Selectivity Profile Against a Broad Panel of Cardiac Ion Channels

HMR 1556's selectivity was rigorously evaluated against a panel of other major cardiac ion channels, establishing its profile as a specific IKs blocker. At a high concentration of 10 μM, which is nearly 1,000-fold above its IC50 for IKs in canine myocytes, HMR 1556 produced only minor inhibition of the rapid delayed rectifier potassium current (IKr) and the L-type calcium current (ICa,L) [1]. Furthermore, it had no effect on the inward rectifier potassium current (IK1) and showed little to no block of other potassium channels such as Kv11.1, Kv1.5, Kv1.3, and Kir2.1 . This comprehensive selectivity profile confirms that HMR 1556 is a clean pharmacological tool for dissecting IKs-specific contributions to cardiac electrophysiology without the confounding influence of concurrent IKr or ICa,L modulation.

Selectivity hERG IKr IK1 Calcium Channel

Vascular Selectivity: No Direct Contractile Effect vs. Pan-Kv7 Blocker Linopirdine

In studies dissecting the role of Kv7.1 channels in vascular smooth muscle, HMR 1556 provides a critical advantage over non-selective Kv7 channel blockers. When applied to isolated rat mesenteric and pulmonary arteries, HMR 1556 (10 μM) did not evoke any direct contractile effects, indicating that it does not affect resting vascular tone [1][2]. In stark contrast, the pan-Kv7 channel blocker linopirdine, also applied at 10 μM, induced robust and significant contractions in the same preparations [1][2]. This functional evidence demonstrates that HMR 1556's selectivity for the Kv7.1 subtype avoids the confounding vasoactive effects seen with broader spectrum Kv7 inhibitors, making it the preferred tool for ex vivo vascular studies where maintaining baseline tone is essential.

Vascular Tone Selectivity Kv7.1

Defined Applications for HMR 1556 in Cardiovascular and Ion Channel Research


Mechanistic Dissection of IKs Contribution to Cardiac Repolarization

HMR 1556 is the gold-standard tool for studies aiming to isolate and quantify the contribution of the slow delayed rectifier potassium current (IKs) to the cardiac action potential. Its >170-fold increase in potency over chromanol 293B and its >3,200-fold selectivity window over Ito enable researchers to achieve robust IKs blockade at low nanomolar concentrations [1][2]. This ensures that observed changes in action potential duration (APD) and refractoriness are directly attributable to IKs inhibition and not confounded by off-target effects on Ito, IKr, or ICa,L, which is a critical limitation of first-generation tools like 293B. This application is foundational for studies on congenital long QT syndrome (LQTS) mechanisms and for evaluating the pro-arrhythmic liability of IKs-blocking drug candidates.

Investigating the Functional Role of Kv7.1 (KCNQ1) Channels in Vascular Smooth Muscle

For vascular physiologists and pharmacologists, HMR 1556 is the selective blocker of choice for investigating the role of Kv7.1 channels in the regulation of vascular tone. As established in comparative studies, HMR 1556 does not directly constrict isolated arteries, unlike the pan-Kv7 blocker linopirdine [3]. This critical feature allows for clean experimental designs where the compound can be used to reverse the vasorelaxant effects of Kv7.1 activators (such as R-L3) or to probe the channel's role in physiological and pathological states without the confounding artifact of altering baseline vascular tone [3]. This makes HMR 1556 an essential reagent for studies in hypertension, pulmonary arterial hypertension, and renal autoregulation.

Ex Vivo Modeling of Ischemia-Reperfusion Arrhythmias and Antiarrhythmic Efficacy

HMR 1556 is uniquely suited for ex vivo studies utilizing Langendorff-perfused hearts or isolated ventricular tissue to model the electrophysiological consequences of ischemia and reperfusion. Direct comparative data show that HMR 1556 produces a significantly greater (>2-fold) and more reliable prolongation of the action potential duration (APD90) during reperfusion than chromanol 293B [4]. This enhanced functional effect in a complex, multi-cellular environment ensures that the role of IKs in post-ischemic arrhythmogenesis can be studied with maximal signal-to-noise. Its neutral effect on basal coronary flow and heart rate at effective concentrations further validates its use in these sensitive ex vivo preparations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for HMR 1556

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.